molecular formula C13H21NO B1427941 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine CAS No. 1249576-65-5

1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine

Cat. No.: B1427941
CAS No.: 1249576-65-5
M. Wt: 207.31 g/mol
InChI Key: ILVOXRLJQOYWPZ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)12(14)8-11-7-10(3)5-6-13(11)15-4/h5-7,9,12H,8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVOXRLJQOYWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine, also referred to as a potential drug candidate, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group, which are significant for enhancing its biological activity. The presence of these groups increases binding affinity to various targets, modulating their activity effectively.

1. Antimicrobial Properties

Research indicates that 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine exhibits potential antimicrobial activity. It has been investigated for its efficacy against various pathogenic microorganisms. The compound's mechanism involves inhibition of specific enzymes crucial for microbial survival, making it a promising candidate for further development as an antimicrobial agent.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and migration. For instance, compounds with similar structural motifs have been shown to act as WSB1 degraders, which could lead to reduced tumor cell motility and metastasis . The interaction with cellular pathways involved in cancer progression highlights its potential therapeutic applications.

The biological activity of 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine is attributed to its ability to bind to specific receptors or enzymes. This binding modulates the activity of these targets, leading to desired biological effects such as:

  • Inhibition of Enzymatic Activity : The compound can interfere with key metabolic pathways in pathogens.
  • Regulation of Signal Transduction : It may affect signaling pathways that control cell growth and differentiation in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits potential against various pathogens; mechanism involves enzyme inhibition
AnticancerInhibits proliferation and migration of cancer cells; acts on WSB1 pathway
MechanismBinds to enzymes/receptors, modulating their activity

Case Study: Anticancer Evaluation

A study focused on the anticancer properties of compounds structurally related to 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine demonstrated significant inhibition of cell migration in WSB1-overexpressing cells. This was achieved through phenotypic screening models that identified the compound's ability to disrupt actin dynamics, thereby impeding cancer cell motility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.